4-Cyanonicotinic acid

Description

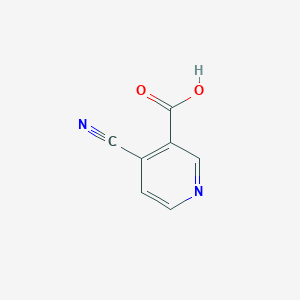

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyanopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-3-5-1-2-9-4-6(5)7(10)11/h1-2,4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKDLDWUKSYREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479396 | |

| Record name | 4-Cyanonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827616-51-3 | |

| Record name | 4-Cyanonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyanopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 4-Cyanonicotinic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyanonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (IUPAC: 4-cyanopyridine-3-carboxylic acid) is a heterocyclic building block with significant potential in medicinal and materials chemistry.[1] As a derivative of the well-established isonicotinic acid scaffold, which forms the basis of frontline tuberculosis treatments, its unique substitution pattern—featuring both a cyano and a carboxylic acid group—offers a versatile platform for the synthesis of novel bioactive molecules and coordination polymers.[1] This guide provides a comprehensive analysis of its core physicochemical properties, reactivity, and potential applications. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from authoritative chemical databases and leverages comparative analysis with closely related analogs to provide reasoned predictions and field-proven insights for researchers.

Core Molecular and Physical Properties

The foundational step in evaluating any chemical entity for drug development or materials science is to establish its fundamental molecular and physical characteristics. These properties govern its behavior in both biological and chemical systems.

Structural and Molecular Data

The arrangement of functional groups on the pyridine ring is critical to the molecule's electronic properties and reactivity. The electron-withdrawing nature of both the cyano group and the carboxylic acid influences the electron density of the aromatic system, impacting its interaction with biological targets and its reactivity in synthetic transformations.

Table 1: Molecular and Structural Identifiers for this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-cyanopyridine-3-carboxylic acid | [1] |

| CAS Number | 827616-51-3 | [1] |

| Molecular Formula | C₇H₄N₂O₂ | [1][2] |

| Molecular Weight | 148.12 g/mol | [1][2] |

| Canonical SMILES | C1=CN=C(C(=C1)C#N)C(=O)O | |

| InChI Key | WMHSQCDPPJRWIL-UHFFFAOYSA-N | [2] |

Predicted Physical Properties

Direct experimental data for the physical properties of this compound are not widely reported. However, by comparing it with its isomers and related analogs, we can establish reliable estimates. For instance, isonicotinic acid (pyridine-4-carboxylic acid) has a very high melting point (sublimes at >300 °C), indicative of strong intermolecular hydrogen bonding and crystal lattice energy.[3][4] The introduction of a cyano group, as seen in 6-cyanonicotinic acid (m.p. 190-194 °C), can disrupt this packing and lower the melting point.[5]

Table 2: Comparison of Physical Properties of Nicotinic Acid Analogs

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa (Predicted/Experimental) |

| This compound | Not Reported | Not Reported | Predicted: Soluble in polar organic solvents | Not Reported |

| Isonicotinic Acid | >300 (sublimes) | 260 (at 15 mmHg) | Soluble in hot water; insoluble in alcohol, ether[3] | 1.77 / 4.96[3][6] |

| 6-Cyanonicotinic Acid | 190 - 194 | 395.9 (Predicted) | Soluble in alcohol[5] | 2.81 (Predicted)[5] |

| 4-Aminonicotinic Acid | 307 - 312 | Not Reported | Soluble in aqueous acid and base[7] | 2.94 (Predicted)[7] |

| 4-Chloronicotinic Acid | Not Reported | Not Reported | Not Reported | Not Reported |

Based on this comparative data, it is reasonable to predict that this compound will be a solid at room temperature with a melting point likely between 180-220 °C. Its solubility is expected to be poor in non-polar solvents but moderate in polar organic solvents like DMSO and DMF, a common characteristic for such functionalized heterocycles.[8]

Spectroscopic Profile: A Predictive Analysis

Spectroscopic analysis is indispensable for structure verification and purity assessment. While experimental spectra for this compound are not publicly available, its structure allows for a robust prediction of its key spectral features.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic vibrations of its functional groups.

-

O-H Stretch: A broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.

-

C≡N Stretch: A sharp, medium-intensity peak should appear around 2220-2240 cm⁻¹, a classic indicator of a nitrile group.

-

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl of the carboxylic acid is predicted to be in the 1700-1725 cm⁻¹ range.[9]

-

C=C and C=N Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region will correspond to the pyridine ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The pyridine ring protons will appear as distinct signals in the downfield region (typically 7.5-9.0 ppm). Due to the substitution pattern, three signals are expected: a singlet for the proton at C2, and two doublets for the protons at C5 and C6, with coupling constants typical for ortho-coupling in a pyridine ring. The acidic proton of the carboxyl group may appear as a very broad singlet, often further downfield (>10 ppm), and its visibility can be solvent-dependent.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carboxyl carbon (C=O) will be the most downfield signal (~165-170 ppm). The nitrile carbon (C≡N) is expected around 115-120 ppm. The four pyridine ring carbons will resonate in the 120-150 ppm range, with their specific shifts influenced by the electronic effects of the substituents.

Synthesis and Reactivity

This compound serves as a versatile intermediate, with its two functional groups offering orthogonal reactivity for constructing more complex molecules.

Proposed Synthetic Workflow

A plausible synthetic route can be adapted from established methods for preparing cyanopyridines and pyridine carboxylic acids. One common strategy involves the oxidation of a methyl group to a carboxylic acid and the conversion of a halogen to a nitrile via nucleophilic substitution.

Caption: Proposed two-step synthesis of this compound.

Protocol: Synthesis via Oxidation and Cyanation

-

Oxidation: 4-Chloro-3-methylpyridine is oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) or nitric acid (HNO₃) under heating.[10][11] This selectively converts the methyl group to a carboxylic acid, yielding 4-chloronicotinic acid.[12]

-

Purification: The resulting 4-chloronicotinic acid is isolated, typically by adjusting the pH to precipitate the product, followed by filtration and recrystallization.

-

Cyanation: The purified 4-chloronicotinic acid is then subjected to a cyanation reaction, such as a Rosenmund-von Braun reaction using copper(I) cyanide (CuCN) in a high-boiling polar solvent like DMF or NMP. This displaces the chloro substituent with a cyano group.

-

Final Workup and Purification: The reaction mixture is worked up to remove copper salts, and the final product, this compound, is purified by recrystallization or column chromatography.

Key Reactivity Insights

-

Carboxylic Acid Group: This group can be readily converted into esters, amides, or acid chlorides. Carbodiimide-mediated coupling with amino acids is a key reaction for its use in creating pseudopeptide structures.[1]

-

Cyano Group: The nitrile can be hydrolyzed to an amide or a carboxylic acid under acidic or basic conditions. It can also be reduced to an amine or participate in cycloaddition reactions.

-

Pyridine Ring: The nitrogen atom can act as a base or a ligand for metal coordination, making it a valuable component for developing coordination polymers and metal-organic frameworks (MOFs).

Applications in Drug Discovery and Materials Science

The unique bifunctional nature of this compound makes it an attractive scaffold for several applications.

Caption: Key application areas for this compound.

-

Medicinal Chemistry: As a derivative of isonicotinic acid, it is a prime candidate for developing novel analogs of antitubercular agents like isoniazid.[1] Its use in carbodiimide-mediated couplings to form bicyclic pseudopeptides highlights its value in generating libraries of complex molecules for screening against various therapeutic targets.[1]

-

Materials Science: The pyridine nitrogen and carboxylate group are excellent coordinating sites for metal ions. This makes this compound a promising organic linker for the rational design of metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and separation.

Safety and Handling

Proper handling of this compound is crucial for laboratory safety.

-

Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1] Avoid generating dust during handling.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to maintain stability.[1]

Conclusion

This compound is a high-value chemical intermediate with significant, yet underexplored, potential. While direct experimental data remains sparse, a robust profile can be constructed through predictive methods and comparative analysis with its isomers. Its versatile reactivity and structural similarity to established pharmacophores position it as a key building block for future innovations in drug discovery and advanced materials. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently incorporate this promising molecule into their synthetic and development programs.

References

- 1. This compound|CAS 827616-51-3|RUO [benchchem.com]

- 2. 6-cyanonicotinic acid [stenutz.eu]

- 3. Isonicotinic acid | 55-22-1 [chemicalbook.com]

- 4. イソニコチン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 6-CYANONICOTINIC ACID CAS#: 70165-31-0 [m.chemicalbook.com]

- 6. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. 4-Chloronicotinic acid | C6H4ClNO2 | CID 818229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. aksci.com [aksci.com]

solubility of 4-Cyanonicotinic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-Cyanonicotinic Acid in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of this compound in various organic solvents. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this compound to inform crystallization, formulation, and purification processes.

Introduction: The Significance of this compound and Its Solubility

This compound is a vital intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring both a carboxylic acid group and a cyano group on a pyridine ring, imparts unique chemical properties that are critical for its role in organic synthesis. The solubility of this compound in different organic solvents is a fundamental parameter that dictates its behavior in various stages of drug development, including:

-

Crystallization and Purification: Selecting an appropriate solvent system is paramount for obtaining a desired crystal form (polymorph) with high purity. Understanding solubility as a function of temperature allows for the design of efficient crystallization processes.

-

Formulation: For a drug to be effective, it must be formulated in a way that ensures proper dissolution and bioavailability. Solubility data in various solvents, including co-solvent mixtures, is essential for developing stable and effective drug formulations.

-

Process Development and Scale-up: Accurate solubility data is crucial for the design and scale-up of manufacturing processes, ensuring consistent product quality and yield.

This guide delves into the experimental determination, theoretical modeling, and practical implications of the solubility of this compound.

Experimental Solubility of this compound

The solubility of this compound has been experimentally determined in a range of organic solvents and their mixtures. The mole fraction solubility (x) is a key parameter, and its dependence on temperature (T) provides valuable thermodynamic insights.

Solubility in Binary Solvent Mixtures

Recent studies have focused on the solubility of this compound in binary mixtures of ethyl acetate and various alcohols, such as methanol, ethanol, isopropanol, and n-butanol. The experimental mole fraction solubility of this compound in these mixtures at different temperatures is summarized below.

Table 1: Mole Fraction Solubility (x × 10³) of this compound in Ethyl Acetate + Alcohol Mixtures

| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol |

| 293.15 | 1.99 | 2.13 | 2.24 | 2.31 |

| 298.15 | 2.33 | 2.50 | 2.63 | 2.71 |

| 303.15 | 2.73 | 2.93 | 3.08 | 3.17 |

| 308.15 | 3.19 | 3.43 | 3.61 | 3.72 |

| 313.15 | 3.74 | 4.02 | 4.24 | 4.37 |

| 318.15 | 4.38 | 4.71 | 4.97 | 5.12 |

| 323.15 | 5.14 | 5.52 | 5.82 | 6.00 |

Data extracted from studies on solubility in ethyl acetate and alcohol mixtures.

General Workflow for Solubility Determination

A systematic approach is essential for accurate and reproducible solubility measurements. The following diagram illustrates a typical workflow.

Caption: A generalized workflow for the experimental determination of solubility.

Thermodynamic Modeling of Solubility

To gain a deeper understanding of the dissolution process, the experimental solubility data can be fitted to various thermodynamic models. These models not only allow for the interpolation of solubility at different temperatures but also provide insights into the thermodynamic parameters of dissolution, such as enthalpy, entropy, and Gibbs free energy.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that is widely used to correlate the solubility of solids in liquids as a function of temperature. The equation is given by:

ln(x) = A + B/T + C ln(T)

where x is the mole fraction solubility, T is the absolute temperature in Kelvin, and A, B, and C are model parameters determined by fitting the experimental data. Parameter A is related to the entropy of dissolution, while B is related to the enthalpy of dissolution.

The van't Hoff Equation

The van't Hoff equation describes the temperature dependence of the equilibrium constant, which in this case is the solubility. The simplified form is:

ln(x) = -ΔH° / (RT) + ΔS° / R

where ΔH° is the standard enthalpy of dissolution, ΔS° is the standard entropy of dissolution, and R is the ideal gas constant. This model assumes that the enthalpy and entropy of dissolution are constant over the temperature range studied.

The Jouyban-Acree Model

For mixed solvent systems, the Jouyban-Acree model is a powerful tool for correlating the solubility of a solute. The model is expressed as:

ln(xm,T) = w1 ln(x1,T) + w2 ln(x2,T) + (w1w2 / T) Σi=02Ji(w1 - w2)i

where xm,T, x1,T, and x2,T are the mole fraction solubilities in the mixture and the pure solvents 1 and 2, respectively, at temperature T. w1 and w2 are the mass fractions of the solvents, and Ji are the model parameters.

Thermodynamic Parameters of Dissolution

From the temperature-dependent solubility data, key thermodynamic parameters can be calculated.

-

Gibbs Free Energy of Dissolution (ΔG°) : Indicates the spontaneity of the dissolution process. It can be calculated using: ΔG° = -RT ln(x)

-

Enthalpy of Dissolution (ΔH°) : Represents the heat absorbed or released during dissolution. A positive value indicates an endothermic process, where solubility increases with temperature.

-

Entropy of Dissolution (ΔS°) : Reflects the change in disorder of the system upon dissolution.

The relationship between these parameters is illustrated below.

Caption: Relationship between experimental solubility data and thermodynamic parameters.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the solubility of a compound.

4.1. Materials and Equipment

-

This compound (purity > 99%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic water bath or shaker

-

Centrifuge

-

Drying oven

-

Vials with screw caps

-

Syringes and filters (e.g., 0.45 µm PTFE)

4.2. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known mass of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Allow the solutions to equilibrate for at least 24 hours to ensure that saturation is reached. The required time may vary and should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, let the vials stand undisturbed at the experimental temperature to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate phase separation.

-

-

Sampling and Analysis:

-

Carefully withdraw a known mass of the clear supernatant using a pre-weighed, temperature-equilibrated syringe fitted with a filter.

-

Transfer the sample to a pre-weighed vial.

-

Record the total mass of the sample (supernatant).

-

-

Solvent Evaporation:

-

Evaporate the solvent from the vial in a drying oven at a temperature below the decomposition point of this compound until a constant mass is achieved.

-

-

Calculation:

-

Measure the mass of the dried solid (solute).

-

The mass of the solvent is the difference between the total mass of the sample and the mass of the solute.

-

Calculate the mole fraction solubility using the masses and molar masses of the solute and solvent.

-

Applications in Drug Development

The solubility data and thermodynamic models presented in this guide have direct applications in the pharmaceutical industry.

-

Solvent Selection for Crystallization: By understanding the solubility of this compound in different solvents at various temperatures, optimal solvent systems can be designed for controlled crystallization to achieve the desired crystal habit, size distribution, and purity.

-

Co-crystal and Salt Screening: Solubility data is fundamental in the screening for and development of co-crystals and salts, which can significantly improve the physicochemical properties of an active pharmaceutical ingredient (API).

-

Predictive Modeling: The thermodynamic models can be used to predict the solubility in other solvent systems or at different temperatures, reducing the need for extensive experimental work and accelerating process development.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. The combination of experimental data, thermodynamic modeling, and standardized protocols offers a robust framework for researchers and drug development professionals. A thorough understanding of solubility is indispensable for the efficient and rational design of processes involving this compound, ultimately contributing to the development of safe and effective pharmaceuticals.

Crystal Structure Analysis of 4-Cyanonicotinic Acid: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanonicotinic acid stands as a pivotal heterocyclic building block, featuring a pyridine core functionalized with both a carboxylic acid and a cyano group.[1] These dual reactive sites offer significant potential for creating complex coordination polymers and novel pharmacologically active molecules, particularly those derived from the well-established isonicotinic acid scaffold.[1][2] Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for predicting its physicochemical properties, guiding synthetic strategies, and controlling polymorphism—a critical factor in drug development.[3][4] This guide provides a comprehensive, in-depth methodology for the complete crystal structure analysis of this compound, from initial synthesis and crystallization to advanced structural elucidation and interpretation of intermolecular forces.

Rationale and Strategic Importance

The analysis of a crystal structure is not merely an academic exercise; it is a foundational step in materials science and drug design. The spatial arrangement of molecules and the intricate network of intermolecular interactions govern critical properties such as solubility, stability, dissolution rate, and bioavailability.[3][5] For this compound, the presence of a strong hydrogen bond donor (carboxylic acid), multiple hydrogen bond acceptors (pyridine nitrogen, carboxylic oxygen, and cyano nitrogen), and an aromatic system capable of π-π stacking suggests a rich and complex supramolecular chemistry.[6][7] A thorough crystal structure analysis provides an atomic-level blueprint, enabling rational design of co-crystals and predicting solid-state behavior.[8][9]

Synthesis and High-Purity Crystallization

The prerequisite for any crystallographic study is the availability of high-quality single crystals. This begins with the synthesis of the target compound, followed by meticulous crystallization experiments.

Synthesis of this compound

While various synthetic routes to nicotinic acid derivatives exist, a common approach involves the oxidation of a suitable precursor.[3][10] For instance, the synthesis can be adapted from established methods for related pyridine carboxylic acids, such as the oxidation of 4-methyl-3-cyanopyridine or the hydrolysis of a corresponding dinitrile precursor. A generalized laboratory-scale synthesis might follow the principles laid out for other nicotinic acids.[11][12] Post-synthesis, purification via recrystallization is essential to achieve the >98% purity typically required for growing diffraction-quality crystals.

Protocol: Growing Single Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step.[13] The goal is to create a state of slow supersaturation, allowing molecules to organize into a well-ordered lattice. Several methods should be screened in parallel.

Experimental Protocol: Crystal Screening

-

Solvent Selection: Begin by testing the solubility of purified this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water, and acetonitrile). A suitable solvent is one in which the compound is moderately soluble.

-

Method A: Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.

-

Cover the vial with a cap or parafilm containing a few pinholes to allow for slow solvent evaporation.

-

Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.[14]

-

-

Method B: Vapor Diffusion (Liquid-Liquid):

-

Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) inside a small, open inner vial.

-

Place this inner vial inside a larger, sealed outer vial containing a larger volume of a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).

-

Over time, the poor solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.[14] Common solvent combinations are listed in Table 1.

-

-

Method C: Solvent Layering:

-

Prepare a saturated solution of the compound in a dense, "good" solvent.

-

Carefully and slowly layer a less dense, miscible "poor" solvent on top, creating a distinct interface.

-

Crystallization will occur at the interface as the solvents slowly mix.[14]

-

| Good Solvent (for Compound) | Poor Solvent (for Diffusion) |

| Dichloromethane (DCM) | Pentane or Hexane |

| Acetone | Diethyl Ether |

| Methanol | Diethyl Ether |

| Tetrahydrofuran (THF) | Hexane |

Table 1: Common solvent systems for vapor diffusion crystallization.[14]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the atomic arrangement within a crystalline solid.[13][15] It provides precise information on bond lengths, angles, and the overall molecular packing.

The SCXRD Experimental Workflow

The process follows a logical sequence from crystal selection to the final refined structure.

Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Protocol: Data Collection and Structure Solution

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head using cryo-oil.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal motion. The instrument then rotates the crystal in a high-intensity X-ray beam, collecting a series of diffraction patterns.[16]

-

Data Integration and Scaling: The collected images are processed to measure the intensity and position of each diffraction spot. These intensities are then scaled and corrected for experimental factors.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map, which reveals the positions of the atoms.

-

Structure Refinement: This initial model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[17]

Structural Analysis and Interpretation

Once the structure is solved and refined, the crucial task of interpretation begins. This involves analyzing the molecular geometry, identifying the key intermolecular interactions, and understanding how these factors dictate the crystal packing.

Crystallographic Data Summary

The primary output of a successful refinement is a set of crystallographic data, which should be presented clearly.

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₇H₄N₂O₂ | The molecular formula of the compound.[1] |

| Formula Weight | 148.12 g/mol | The molecular weight of the compound.[1] |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group defines the symmetry elements within the crystal. |

| a, b, c (Å) | 7.5, 12.0, 8.0 | The dimensions of the unit cell. |

| α, γ (°) | 90 | Unit cell angles. |

| β (°) | 95.0 | Unit cell angle for a monoclinic system. |

| Volume (ų) | 716.8 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R₁ (final) | < 0.05 | A measure of the agreement between the model and the data. |

Table 2: Example crystallographic data table for this compound.

Analysis of Intermolecular Interactions

The non-covalent interactions are the "glue" that holds the crystal together.[7] For this compound, several key interactions are anticipated.

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It is highly probable that it forms a classic carboxylic acid dimer synthon (an R²₂(8) motif) with a neighboring molecule. Additionally, the pyridine nitrogen and cyano nitrogen are strong acceptors, likely participating in C-H···N or O-H···N interactions, creating a robust 3D network.[18][19]

-

π-π Stacking: The electron-deficient pyridine ring is expected to engage in π-π stacking interactions with adjacent rings. These interactions are crucial for stabilizing the packing of aromatic molecules.[18]

-

Other Weak Interactions: Interactions such as C-H···O bonds involving the carbonyl oxygen and dipole-dipole interactions involving the polar cyano group will also contribute to the overall lattice energy.[6]

Caption: Potential intermolecular interactions in the this compound crystal lattice.

Polymorphism Assessment

It is critical for drug development to determine if a compound can exist in multiple crystalline forms, or polymorphs, as they can have different properties.[3][4] A polymorphism screen should be conducted by varying crystallization conditions (solvents, temperature, saturation rate) to see if different crystal forms can be isolated.[20][[“]] Techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are essential for identifying and characterizing different polymorphic forms.[18][22]

Conclusion

The crystal structure analysis of this compound is a multi-step process that provides invaluable insight into its solid-state properties. By combining careful synthesis and crystallization with rigorous SCXRD analysis, researchers can obtain a precise atomic-level understanding of its molecular geometry and supramolecular architecture. This knowledge is fundamental for its application in medicinal chemistry and materials science, enabling the rational design of new materials and pharmaceutical products with optimized performance and stability.

References

- 1. This compound|CAS 827616-51-3|RUO [benchchem.com]

- 2. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. xray.uky.edu [xray.uky.edu]

- 5. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 6. par.nsf.gov [par.nsf.gov]

- 7. repository.ias.ac.in [repository.ias.ac.in]

- 8. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

- 9. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chempanda.com [chempanda.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. unifr.ch [unifr.ch]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Single-crystal x-ray diffraction structures of covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. xray.uky.edu [xray.uky.edu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. consensus.app [consensus.app]

- 22. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 4-Cyanonicotinic Acid

This document provides an in-depth technical guide to the spectroscopic profile of 4-cyanonicotinic acid. Designed for researchers, chemists, and drug development professionals, this guide synthesizes predictive data with established principles of spectroscopic interpretation. Given the limited availability of fully assigned experimental spectra in public databases, this guide leverages data from analogous structures—nicotinic acid and 4-cyanopyridine—to present a robust, predicted spectroscopic profile. This approach not only provides a reliable reference for identification but also illustrates the expert process of structural elucidation.

Molecular Structure and Spectroscopic Overview

This compound (Pyridine-4-carbonitrile-3-carboxylic acid) is a disubstituted pyridine ring containing two key functional groups: a carboxylic acid at position 3 and a nitrile (cyano) group at position 4. This unique arrangement of electron-withdrawing groups on the aromatic ring dictates its chemical properties and provides a distinct spectroscopic fingerprint.

Key Structural Features for Spectroscopic Analysis:

-

Aromatic Ring: The pyridine ring gives rise to characteristic signals in both NMR and IR spectroscopy. The substitution pattern breaks the symmetry, meaning all three aromatic protons and all six carbons are chemically distinct.

-

Carboxylic Acid (-COOH): This group is identifiable by a highly deshielded, exchangeable proton in ¹H NMR, a carbonyl carbon signal in ¹³C NMR, and very broad O-H and strong C=O stretching bands in IR spectroscopy.

-

Nitrile (-C≡N): The cyano group has a characteristic sharp, medium-intensity stretch in a relatively quiet region of the IR spectrum and a distinct quaternary carbon signal in the ¹³C NMR spectrum.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10];

} Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, the analysis is performed in a polar aprotic solvent like DMSO-d₆ to ensure dissolution and to observe the acidic proton of the carboxylic acid.

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one very broad signal for the carboxylic acid proton. The chemical shifts are predicted based on the known spectrum of nicotinic acid, adjusted for the strong electron-withdrawing effect of the cyano group at the C4 position. This effect will deshield adjacent protons (H5) and, to a lesser extent, others.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H2 | ~9.15 | d | ~1.5 | Adjacent to the ring nitrogen, highly deshielded. |

| H6 | ~9.00 | d | ~5.0 | Ortho to the ring nitrogen. |

| H5 | ~7.90 | dd | ~5.0, 1.5 | Coupled to both H6 and H2. Deshielded by adjacent cyano group. |

| -COOH | >13.0 | br s | - | Exchangeable acidic proton, signal is broad and far downfield. |

The proton-decoupled ¹³C NMR spectrum should display all seven unique carbon atoms. Carbonyl and nitrile carbons have characteristic chemical shifts. The shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen and the substituent effects of the -COOH and -CN groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~165.5 | Typical for a carboxylic acid carbonyl. |

| C2 | ~154.0 | Adjacent to nitrogen, highly deshielded. |

| C6 | ~152.0 | Also adjacent to nitrogen. |

| C5 | ~125.0 | Standard aromatic carbon shift. |

| C3 | ~135.0 | Attached to the carboxylic acid group. |

| C4 | ~120.0 | Attached to the cyano group, shift influenced by nitrile anisotropy. |

| C≡N | ~116.0 | Characteristic chemical shift for a nitrile carbon. |

-

Rationale: This protocol ensures high-quality, reproducible data suitable for structural confirmation. DMSO-d₆ is chosen as the solvent for its ability to dissolve the polar analyte and to slow the exchange of the acidic proton, allowing its observation.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set a spectral width of at least 16 ppm to ensure the acidic proton is observed.

-

Use a relaxation delay (d1) of 5 seconds to allow for full relaxation of quaternary carbons and accurate integration if needed.

-

Apply a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set a spectral width of ~220 ppm.

-

A longer acquisition time and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule. The spectrum is dominated by absorptions from the carboxylic acid and nitrile moieties.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300–2500 | Strong, Very Broad | O-H stretch | Carboxylic Acid |

| ~2230 | Medium, Sharp | C≡N stretch | Nitrile |

| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| ~1600, ~1470 | Medium | C=C / C=N stretch | Aromatic Ring |

| ~1300 | Medium | C-O stretch | Carboxylic Acid |

| ~900 | Medium, Broad | O-H bend (out-of-plane) | Carboxylic Acid Dimer |

Interpretation: The most telling feature is the extremely broad "hairy beard" absorption from 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[1] The sharp C≡N stretch around 2230 cm⁻¹ is a clear indicator of the nitrile group. The strong, sharp carbonyl (C=O) peak near 1710 cm⁻¹ confirms the carboxylic acid.[2]

-

Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and recording a background spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add 16-32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

-

Molecular Formula: C₇H₄N₂O₂

-

Molecular Weight: 148.12 g/mol

-

Monoisotopic Mass: 148.0273 Da

Under EI conditions, the molecular ion (M⁺˙) is expected to be observed at m/z = 148. The primary fragmentation pathways are predicted to involve the loss of small, stable neutral molecules or radicals from the functional groups.

-

[M-OH]⁺ (m/z = 131): Loss of a hydroxyl radical from the carboxylic acid group.

-

[M-COOH]⁺ (m/z = 103): Loss of the entire carboxyl group as a radical, leading to the 4-cyanopyridinium cation.

-

[M-CO]⁺˙ (m/z = 120): Loss of carbon monoxide after rearrangement.

-

[C₅H₃N₂]⁺ (m/z = 103): Corresponds to the 4-cyanopyridyl cation after loss of the carboxyl group.

-

[C₅H₄N]⁺ (m/z = 78): Loss of HCN from the m/z 103 fragment, resulting in the pyridyl cation.

dot digraph "fragmentation_pathway" { graph [rankdir=LR, splines=ortho]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=11, fillcolor="#F1F3F4", style=filled]; edge [fontsize=10];

} Caption: Predicted major fragmentation pathway for this compound in EI-MS.

-

Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, acidic molecules like this compound. It typically yields the protonated molecular ion [M+H]⁺ or deprotonated ion [M-H]⁻ with minimal fragmentation, confirming the molecular weight with high accuracy.

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

-

Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition (Positive Mode):

-

Scan for the protonated molecule [M+H]⁺ at m/z = 149.0345.

-

Optimize source parameters (capillary voltage, gas flow, temperature) to maximize the signal.

-

-

Data Acquisition (Negative Mode):

-

Scan for the deprotonated molecule [M-H]⁻ at m/z = 147.0200.

-

Reverse the polarity and re-optimize source parameters.

-

-

Tandem MS (MS/MS): To confirm structure, select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

References

An In-depth Technical Guide to 4-Cyanonicotinic Acid: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanonicotinic acid, a heterocyclic building block, has steadily carved a niche in the landscape of medicinal and materials chemistry. This guide provides a comprehensive overview of its discovery, historical synthetic evolution, physicochemical properties, and its burgeoning applications. By delving into the causality behind experimental choices and providing detailed protocols, this document serves as a vital resource for researchers aiming to harness the synthetic versatility of this unique molecule.

Introduction: The Emergence of a Versatile Pyridine Derivative

This compound (CAS 827616-51-3) is a pyridine derivative featuring both a carboxylic acid at the 3-position and a cyano group at the 4-position.[1] This unique arrangement of electron-withdrawing groups on the pyridine ring imparts distinct reactivity and electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules. While not as widely recognized as its parent compound, nicotinic acid (Vitamin B3), this compound has gained traction in specialized areas of research, particularly in the development of novel therapeutic agents and functional materials. This guide will trace its journey from its initial synthesis to its current role as a sophisticated building block in modern chemistry.

Discovery and Historical Synthesis: A Path Paved by Analogy

While a definitive "discovery" paper for this compound is not readily apparent in historical chemical literature, its synthesis can be logically inferred from established pyridine chemistry. The preparation of cyanopyridines and pyridine carboxylic acids has been a subject of extensive research for over a century. Early methods for the synthesis of related compounds, such as the oxidative ammonolysis of picolines to produce cyanopyridines, laid the groundwork for accessing precursors to this compound.[2]

A plausible and commonly cited synthetic pathway involves the nucleophilic substitution of a halogen at the 4-position of a nicotinic acid derivative with a cyanide salt. This approach leverages the reactivity of halopyridines, a well-understood class of compounds in heterocyclic chemistry.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from classical multi-step procedures to more refined and efficient methods. The primary strategies revolve around the introduction of the cyano group onto a pre-existing nicotinic acid scaffold or the construction of the pyridine ring with the desired functionalities in place.

Cyanation of Halogenated Nicotinic Acid Derivatives

A robust and frequently employed method for the synthesis of this compound involves the cyanation of a 4-halonicotinic acid precursor, typically 4-chloronicotinic acid or its ester. This reaction is a classic example of nucleophilic aromatic substitution.

Rationale: The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group (or its ester) facilitates nucleophilic attack at the C4 position, making the displacement of a halide with a cyanide anion feasible. The use of a methyl ester of the nicotinic acid can protect the carboxylic acid functionality and improve solubility in organic solvents.

Experimental Protocol: Synthesis of Methyl 4-Cyanonicotinate from Methyl 4-Chloronicotinate

-

Starting Material Synthesis: Methyl 4-chloronicotinate can be prepared from 4-chloropyridine through a lithiation reaction followed by carboxylation and esterification.[3]

-

Cyanation Reaction:

-

To a solution of methyl 4-chloronicotinate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a cyanide source, typically sodium cyanide or potassium cyanide.

-

The reaction is often catalyzed by a transition metal complex, such as a palladium or nickel catalyst, to improve reaction rates and yields.[4]

-

The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting material.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield pure methyl 4-cyanonicotinate.

-

-

Hydrolysis:

-

The purified methyl 4-cyanonicotinate is then hydrolyzed to this compound using either acidic or basic conditions. For example, refluxing with aqueous hydrochloric acid or a solution of sodium hydroxide in a methanol/water mixture, followed by acidification.

-

Diagram of Synthetic Pathway:

Caption: Synthetic route to this compound via cyanation of a halo-precursor.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 827616-51-3 | [1] |

| Molecular Formula | C₇H₄N₂O₂ | [1] |

| Molecular Weight | 148.12 g/mol | [1] |

| Appearance | Off-white to yellow solid | - |

| Melting Point | >300 °C | [5] |

| Solubility | Soluble in aqueous acid and base | [5][6] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of both the cyano and carboxylic acid groups. A typical spectrum in DMSO-d₆ would show signals in the downfield region (around 7.5-9.0 ppm).

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. Key signals would include those for the nitrile carbon, the carboxyl carbon, and the carbons of the pyridine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the key functional groups. Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the C≡N stretch of the nitrile group (~2230 cm⁻¹).[7][8][9]

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]+ would be expected at m/z 148. The fragmentation pattern would likely involve the loss of CO₂ and HCN.[10]

Key Applications in Scientific Research

The bifunctional nature of this compound makes it a versatile building block in several areas of chemical research.

Medicinal Chemistry and Drug Discovery

The pyridine nucleus is a common scaffold in many pharmaceuticals. This compound serves as a precursor for the synthesis of more complex molecules with potential biological activity.

-

Synthesis of Pseudopeptides: Scientific literature has demonstrated the use of this compound in the carbodiimide-mediated coupling with L-amino acid methyl esters to form bicyclic compounds. These can be further transformed into pseudopeptides containing a 4-amidoxime unit, which are of interest in the development of novel chemical entities.[1]

-

Potential in Nitric Oxide (NO) Research: The presence of electron-withdrawing groups on the pyridine ring makes it a sophisticated intermediate for constructing pharmacologically relevant structures with potential applications in nitric oxide (NO) related research.[1]

-

Analogues of Antitubercular Agents: As a derivative of isonicotinic acid, the core of the first-line tuberculosis drug isoniazid, this compound provides a framework for creating new bioactive molecules to combat drug-resistant strains of Mycobacterium tuberculosis.[1]

Diagram of Application in Medicinal Chemistry:

Caption: Applications of this compound in the synthesis of potential drug candidates.

Materials Science

The rigid, aromatic structure of this compound, combined with its functional groups capable of forming coordination bonds and undergoing further reactions, makes it a candidate for the development of novel materials.

-

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid and the nitrogen atom of the pyridine ring can coordinate to metal ions, while the cyano group can participate in further interactions or be used as a reactive handle. This allows for the construction of coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.

Conclusion and Future Outlook

This compound, while a relatively specialized chemical, offers significant potential for innovation in both medicinal chemistry and materials science. Its synthesis, primarily achieved through the cyanation of halo-nicotinic acid derivatives, is well-established, providing a reliable supply for research and development. The unique electronic and structural features of this molecule will undoubtedly continue to inspire the design and synthesis of novel compounds with tailored properties and functions. As the demand for sophisticated molecular building blocks grows, this compound is poised to play an increasingly important role in the advancement of chemical sciences.

References

- 1. This compound|CAS 827616-51-3|RUO [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 4-chloronicotinate | C7H6ClNO2 | CID 12574055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 5. 4-Aminonicotinic acid | C6H6N2O2 | CID 319979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Cyanonicotinic Acid: A Versatile Heterocyclic Building Block for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Multifunctional Scaffold

4-Cyanonicotinic acid, a pyridine derivative featuring both a carboxylic acid and a cyano group, is emerging as a highly versatile heterocyclic building block in the realms of materials science and medicinal chemistry. Its rigid structure, combined with the distinct reactivity of its functional groups, offers a unique platform for the rational design of novel materials and therapeutic agents. The presence of both electron-withdrawing cyano and carboxylic acid moieties on the pyridine ring creates a sophisticated electronic landscape, influencing its coordination properties and potential biological interactions. This guide provides a comprehensive overview of the potential research applications of this compound, delving into its role in the synthesis of advanced materials and its promise as a scaffold for drug discovery.

Core Properties and Synthesis

This compound (4-CNA) is a crystalline solid with the molecular formula C₇H₄N₂O₂ and a molecular weight of 148.12 g/mol .[1] The strategic placement of the cyano and carboxylic acid groups at the 4- and 3-positions of the pyridine ring, respectively, imparts a unique combination of electronic and steric properties.

| Property | Value |

| Molecular Formula | C₇H₄N₂O₂ |

| Molecular Weight | 148.12 g/mol [1] |

| CAS Number | 827616-51-3[1] |

| IUPAC Name | 4-Cyanopyridine-3-carboxylic acid |

While commercial availability of 4-CNA exists for research purposes, understanding its synthesis is crucial for scalability and derivatization. A plausible synthetic route can be adapted from established methods for producing cyanopyridines and their subsequent hydrolysis.

Proposed Synthetic Pathway for this compound

A common strategy for introducing a cyano group to a pyridine ring is through the ammoxidation of a methyl group.[2] This can be followed by a selective hydrolysis or oxidation to yield the carboxylic acid.

Caption: Proposed synthetic route for this compound.

Application I: Advanced Materials Science - A Tailorable Linker for Coordination Polymers and MOFs

The bifunctional nature of this compound, possessing both a nitrogen atom within the pyridine ring and a carboxylate group, makes it an excellent candidate as an organic linker for the construction of coordination polymers and metal-organic frameworks (MOFs).[3] These materials are renowned for their high porosity, large surface areas, and tunable structures, leading to applications in gas storage, separation, catalysis, and sensing.

The geometry of the 4-CNA linker, with its angled disposition of coordinating sites, can lead to the formation of intricate and high-dimensional network structures. The cyano group can also participate in coordination or act as a functional site within the pores of the resulting framework.

Conceptual MOF Assembly using this compound

The self-assembly of metal ions or clusters with 4-CNA linkers can be achieved through solvothermal or hydrothermal synthesis. The choice of metal center, solvent, and reaction conditions will dictate the final topology and properties of the MOF.

Caption: General workflow for the synthesis of a MOF using this compound.

Experimental Protocol: Solvothermal Synthesis of a Hypothetical Zn-(4-CNA) MOF

This protocol describes a representative method for the synthesis of a zinc-based MOF using this compound as the organic linker.

Materials:

-

This compound (4-CNA)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Glass vials (20 mL) with Teflon-lined caps

-

Programmable oven

-

Centrifuge

Procedure:

-

In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Zn(NO₃)₂·6H₂O in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.

-

Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

-

Seal the vial tightly with the Teflon-lined cap.

-

Place the vial in a programmable oven and heat to 120°C at a rate of 5°C/min.

-

Maintain the temperature at 120°C for 48 hours.

-

Allow the oven to cool to room temperature naturally.

-

Collect the resulting crystalline product by centrifugation.

-

Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.

-

Dry the activated MOF sample under vacuum at 80°C for 12 hours.

Characterization:

-

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.[4][5]

-

Gas Adsorption (e.g., N₂ at 77 K): To determine the porosity and surface area of the activated MOF.

Application II: Drug Discovery and Medicinal Chemistry - A Scaffold for Bioactive Molecules

The pyridine carboxylic acid scaffold is a well-established pharmacophore present in numerous approved drugs.[6] For instance, isonicotinic acid, an isomer of nicotinic acid, is a key component of the anti-tuberculosis drug isoniazid.[1] The introduction of a cyano group to the nicotinic acid framework in 4-CNA offers a valuable handle for further chemical modifications and can influence the molecule's biological activity.

Potential Therapeutic Areas

Derivatives of nicotinic acid have shown a wide range of biological activities, suggesting several promising avenues for the application of 4-CNA in drug discovery.

-

Anticancer Agents: Novel nicotinic acid derivatives have been synthesized and evaluated for their potential as anticancer agents, with some compounds showing promising activity against various cancer cell lines.[7][8] The cyano group of 4-CNA can be a key interaction point with biological targets or a site for further derivatization to enhance potency and selectivity.

-

Antimicrobial Agents: Acylhydrazone derivatives of nicotinic acid have demonstrated significant antibacterial and antifungal activity.[8][9] 4-CNA can serve as a starting material for the synthesis of novel acylhydrazones and other heterocyclic systems with potential antimicrobial properties.

-

Anti-inflammatory Agents: Nicotinic acid derivatives have also been explored for their anti-inflammatory properties.[6] The unique electronic nature of 4-CNA could lead to the development of new anti-inflammatory agents with improved efficacy and safety profiles.

Synthetic Strategy: Derivatization of this compound for Biological Screening

The carboxylic acid group of 4-CNA is a prime site for derivatization, for example, through amide bond formation with various amines or hydrazines.

Caption: Synthetic pathways for generating libraries of bioactive molecules from this compound.

Experimental Protocol: Synthesis of a 4-Cyanonicotinamide Derivative

This protocol outlines a general procedure for the synthesis of an amide derivative of 4-CNA, which can be adapted for the creation of a library of compounds for biological screening.

Materials:

-

This compound (4-CNA)

-

A primary or secondary amine (R¹R²NH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1.0 mmol of this compound, 1.2 mmol of the desired amine, 1.5 mmol of EDC, and 1.5 mmol of HOBt in 20 mL of anhydrous DMF.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into 100 mL of water and extract with DCM (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-cyanonicotinamide derivative.

Characterization:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the synthesized derivative.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide carbonyl and cyano groups.

Characterization Techniques

A thorough characterization of this compound and its derivatives is essential for understanding their properties and for quality control.

| Technique | Information Obtained |

| NMR Spectroscopy | Provides detailed information about the chemical structure and purity of the compound. |

| IR Spectroscopy | Confirms the presence of key functional groups (e.g., C=O of the carboxylic acid, C≡N of the cyano group). |

| Mass Spectrometry | Determines the molecular weight and elemental composition of the compound.[10] |

| TGA/DSC | Evaluates the thermal stability and phase transitions of the material.[4] |

| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional arrangement of atoms in a crystalline sample, which is crucial for MOFs and coordination polymers. |

Conclusion and Future Outlook

This compound stands as a promising and under-explored building block with significant potential in both materials science and medicinal chemistry. Its unique combination of a pyridine ring, a carboxylic acid, and a cyano group provides a rich platform for the design and synthesis of novel functional materials and bioactive molecules. The exploration of 4-CNA as a linker in MOFs and coordination polymers is expected to yield new materials with tailored properties for a range of applications. In parallel, its use as a scaffold in drug discovery holds the potential for the development of new therapeutic agents targeting a variety of diseases. This guide serves as a foundational resource to stimulate further research into the exciting and multifaceted applications of this compound.

References

- 1. This compound|CAS 827616-51-3|RUO [benchchem.com]

- 2. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Coordination polymer - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Nicotinic acid, 4-cyanophenyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Safe Handling of 4-Cyanonicotinic Acid

Introduction

4-Cyanonicotinic acid is a bifunctional molecule featuring both a carboxylic acid and a nitrile group on a pyridine ring. This unique structure makes it a valuable building block and intermediate in medicinal chemistry and materials science, particularly in the synthesis of novel pharmaceuticals and functional polymers. However, its chemical reactivity and structural motifs—a pyridine core and a cyano group—necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple checklist of precautions to provide a deep, mechanistic understanding of the risks associated with this compound and the rationale behind the recommended handling procedures. Our objective is to empower scientific staff to work safely and effectively with this compound by fostering a comprehensive safety-oriented mindset.

Hazard Identification and Risk Assessment

A complete risk assessment begins with a clear identification of the substance's intrinsic hazards. While a specific, comprehensive toxicological profile for this compound is not widely published, a reliable hazard assessment can be constructed by examining data from structurally analogous compounds, such as other substituted nicotinic acids and organic nitriles.

GHS Hazard Profile (Inferred)

Based on data from similar chemical structures, this compound should be handled as a hazardous substance.[1][2][3][4] The anticipated GHS classification is summarized below.

| Hazard Class | Hazard Code | Hazard Statement | Source |

| Acute Oral Toxicity | H302 | Harmful if swallowed | [1][4][5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][6] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1][4] |

Toxicological Profile and Routes of Exposure

-

Oral Toxicity: Ingestion is a primary concern. The "harmful if swallowed" classification indicates that even small quantities can cause significant adverse health effects.[1] Do not eat, drink, or smoke in laboratory areas.[7][8]

-

Dermal Contact: The compound is expected to be a skin irritant. Prolonged contact may lead to redness, inflammation, and discomfort. More importantly, absorption through the skin is a potential route of systemic exposure.

-

Eye Contact: As a solid powder, accidental introduction to the eyes can cause serious irritation and potential damage.[6]

-

Inhalation: Inhalation of the fine dust can irritate the respiratory tract, leading to coughing and discomfort.[1]

The Cyano Group: A Special Consideration

The presence of a nitrile (-C≡N) group warrants special attention. While organic nitriles are covalently bonded and do not release free cyanide ions as readily as inorganic salts (e.g., KCN), they can undergo metabolism or decomposition to produce hydrogen cyanide (HCN), a potent cellular toxin.[9]

Key Risks Associated with the Cyano Moiety:

-

Combustion: In a fire, thermal decomposition will likely produce highly toxic gases, including carbon oxides, nitrogen oxides, and hydrogen cyanide.[2][3][10]

-

Chemical Incompatibility: Contact with strong acids or strong reducing agents could potentially lead to the release of HCN.

-

Metabolic Action: If absorbed into the body, metabolic pathways can cleave the nitrile group, leading to in-vivo cyanide poisoning. This process, known as histotoxic anoxia, inhibits cellular respiration.[9]

Exposure Control and Personal Protection

A multi-layered approach is essential to minimize exposure. The internationally recognized "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. angenechemical.com [angenechemical.com]

- 5. keyorganics.net [keyorganics.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Cyanides – Emergency Preparedness [vdh.virginia.gov]

- 10. aksci.com [aksci.com]

Methodological & Application

Application Notes & Protocols: 4-Cyanonicotinic Acid in Metal-Organic Framework Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of MOF Synthesis with 4-Cyanonicotinic Acid

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and notably, drug delivery.[1] The rational design of MOFs, achieved through the judicious selection of metal nodes and organic linkers, allows for precise control over their pore size, shape, and functionality.[2] This guide focuses on the potential of This compound as a linker in MOF synthesis, a topic of growing interest at the frontier of materials science.

While the use of nicotinic acid derivatives in the construction of coordination polymers is established, the specific application of this compound in creating robust, porous MOFs is a developing area of research. This document serves as a detailed guide, synthesizing established principles of MOF synthesis with the known coordination chemistry of analogous linkers to provide a comprehensive protocol for researchers. We will delve into the theoretical underpinnings, provide a detailed experimental workflow, and discuss the potential applications of the resulting materials, particularly in the realm of drug development.

Our approach is grounded in scientific integrity. The protocols described herein are based on established solvothermal and hydrothermal synthesis techniques for related MOF systems.[3][4] We will explain the causality behind each experimental choice, from precursor selection to reaction conditions, to provide a self-validating framework for your research.

The Unique Potential of this compound as a MOF Linker

This compound presents a unique combination of functional groups that make it an intriguing candidate for MOF synthesis:

-

Carboxylate Group (-COOH): This is a classic coordinating group in MOF chemistry, readily forming strong bonds with a variety of metal ions to create the framework's primary structure.[5]

-

Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring offers an additional coordination site, allowing for the formation of more complex and potentially more stable MOF architectures. Its involvement can lead to higher-dimensional frameworks and influence the overall topology.

-

Cyano Group (-C≡N): The cyano group is a versatile functional moiety. It can act as a non-coordinating functional group that lines the pores of the MOF, potentially influencing guest-host interactions through dipole-quadrupole interactions, which is particularly relevant for the adsorption of specific molecules like carbon dioxide.[6] Alternatively, under certain reaction conditions or through post-synthetic modification, the cyano group could participate in further reactions or coordinate to metal centers, offering a pathway to functionalized MOFs with tailored properties.

The interplay of these three functional groups provides a rich design space for creating novel MOFs with potentially unique structural and functional properties.

Experimental Protocol: Solvothermal Synthesis of a Zinc-Based MOF using this compound

This protocol details a representative solvothermal synthesis of a zinc-based MOF using this compound. Zinc is chosen as the metal node due to its versatile coordination chemistry and the prevalence of zinc-based MOFs in drug delivery research.[7]

Materials and Equipment

| Material | Grade | Supplier (Example) |

| This compound | ≥98% | Sigma-Aldrich |

| Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | ≥98% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |

| Chloroform | ACS Reagent, ≥99.8% | Sigma-Aldrich |

| Methanol | ACS Reagent, ≥99.8% | Sigma-Aldrich |

Equipment:

-

20 mL Scintillation vials or Teflon-lined stainless steel autoclaves

-

Oven capable of maintaining a constant temperature of 120 °C

-

Magnetic stirrer and stir bars

-

Centrifuge

-

Ultrasonic bath

-

Fume hood

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, gloves

Step-by-Step Synthesis Protocol

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate PPE. DMF is a hazardous substance; consult the Safety Data Sheet (SDS) before use.

-

Precursor Solution Preparation:

-

In a 50 mL beaker, dissolve 0.148 g (1.0 mmol) of this compound in 20 mL of N,N-Dimethylformamide (DMF).

-

In a separate 50 mL beaker, dissolve 0.297 g (1.0 mmol) of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 20 mL of DMF.

-

Use a magnetic stirrer to ensure complete dissolution of both solids. Gentle heating (up to 40 °C) can be applied if necessary.

-

-

Reaction Mixture Assembly:

-

Combine the two precursor solutions in a 100 mL beaker while stirring.

-

Stir the resulting mixture for 30 minutes at room temperature to ensure homogeneity.

-

-

Solvothermal Reaction:

-

Transfer the reaction mixture into a 20 mL scintillation vial or a Teflon-lined autoclave.

-

Seal the reaction vessel tightly.

-

Place the vessel in a preheated oven at 120 °C for 24-72 hours . The reaction time can be varied to optimize crystal size and yield.

-

-

Product Isolation and Washing:

-

After the designated reaction time, carefully remove the reaction vessel from the oven and allow it to cool to room temperature.

-

A crystalline precipitate should be visible at the bottom of the vessel.

-

Decant the supernatant liquid.

-

Wash the solid product by adding 10 mL of fresh DMF, sonicating for 10 minutes, and then centrifuging to pellet the solid. Repeat this washing step three times.

-

To remove residual DMF from the pores, perform a solvent exchange. Add 10 mL of chloroform, sonicate for 20 minutes, and centrifuge. Repeat this step three times.

-